N-(3-Cyclopropoxy-5-formylpyridin-4-YL)methanesulfonamide
Description
N-(3-Cyclopropoxy-5-formylpyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.281 g/mol This compound is characterized by its unique structure, which includes a cyclopropoxy group, a formyl group, and a methanesulfonamide group attached to a pyridine ring
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-5-formylpyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O4S/c1-17(14,15)12-10-7(6-13)4-11-5-9(10)16-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,11,12) |
InChI Key |
OJWQQWQYPPPNNK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=NC=C1C=O)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-5-formylpyridin-4-YL)methanesulfonamide involves several steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced to the pyridine ring through a substitution reaction.
Formylation: The formyl group is added to the pyridine ring using a formylation reagent under specific reaction conditions.
Sulfonamide Formation: The methanesulfonamide group is introduced through a reaction with methanesulfonyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(3-Cyclopropoxy-5-formylpyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-Cyclopropoxy-5-formylpyridin-4-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-5-formylpyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(3-Cyclopropoxy-5-formylpyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-Cyclopropoxy-4-formylpyridin-2-YL)methanesulfonamide: This compound has a similar structure but with the formyl group at a different position on the pyridine ring.
N-(3-Cyclopropoxy-4-formylpyridin-2-YL)methanesulfonamide: Another similar compound with slight variations in the position of the substituents.
The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
